molecular formula C11H14F3NO B13976912 (S)-1-[3-(trifluoromethoxy)phenyl]butylamine

(S)-1-[3-(trifluoromethoxy)phenyl]butylamine

Cat. No.: B13976912
M. Wt: 233.23 g/mol
InChI Key: FTHLHQNYFGXHBU-JTQLQIEISA-N
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Description

(S)-1-[3-(trifluoromethoxy)phenyl]butylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods

Industrial production of (S)-1-[3-(trifluoromethoxy)phenyl]butylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[3-(trifluoromethoxy)phenyl]butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-1-[3-(trifluoromethoxy)phenyl]butylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-1-[3-(trifluoromethoxy)phenyl]butylamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.

    Trifluoromethyl ketones: Valuable synthetic targets with similar fluorinated properties.

Uniqueness

(S)-1-[3-(trifluoromethoxy)phenyl]butylamine is unique due to its specific combination of a trifluoromethoxy group and a butylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

(1S)-1-[3-(trifluoromethoxy)phenyl]butan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-2-4-10(15)8-5-3-6-9(7-8)16-11(12,13)14/h3,5-7,10H,2,4,15H2,1H3/t10-/m0/s1

InChI Key

FTHLHQNYFGXHBU-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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